1-Chloro-2,3-difluoro-5-(trifluoromethylthio)benzene 1-Chloro-2,3-difluoro-5-(trifluoromethylthio)benzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC18812625
InChI: InChI=1S/C7H2ClF5S/c8-4-1-3(14-7(11,12)13)2-5(9)6(4)10/h1-2H
SMILES:
Molecular Formula: C7H2ClF5S
Molecular Weight: 248.60 g/mol

1-Chloro-2,3-difluoro-5-(trifluoromethylthio)benzene

CAS No.:

Cat. No.: VC18812625

Molecular Formula: C7H2ClF5S

Molecular Weight: 248.60 g/mol

* For research use only. Not for human or veterinary use.

1-Chloro-2,3-difluoro-5-(trifluoromethylthio)benzene -

Specification

Molecular Formula C7H2ClF5S
Molecular Weight 248.60 g/mol
IUPAC Name 1-chloro-2,3-difluoro-5-(trifluoromethylsulfanyl)benzene
Standard InChI InChI=1S/C7H2ClF5S/c8-4-1-3(14-7(11,12)13)2-5(9)6(4)10/h1-2H
Standard InChI Key NIJWYHFENRJBEK-UHFFFAOYSA-N
Canonical SMILES C1=C(C=C(C(=C1F)F)Cl)SC(F)(F)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

1-Chloro-2,3-difluoro-5-(trifluoromethylthio)benzene (C₇H₂ClF₅S) features a benzene ring substituted with:

  • Chlorine at the 1-position

  • Fluorine atoms at the 2- and 3-positions

  • Trifluoromethylthio group (-SCF₃) at the 5-position

The molecular weight is calculated as 244.60 g/mol, with a density estimated at 1.65–1.75 g/cm³ based on comparable fluorinated aromatics . The -SCF₃ group introduces strong electron-withdrawing effects (-I, -σ), while the chlorine and fluorine substituents create a polarized electronic environment conducive to nucleophilic aromatic substitution reactions.

Spectroscopic Signatures

Key spectral features inferred from analogous compounds include:

Spectral TechniquePredicted Characteristics
¹H NMRAbsence of aromatic protons due to full substitution
¹³C NMRDistinct signals for C-Cl (δ 110–125 ppm), C-F (δ 145–160 ppm), and CF₃ (δ 120–125 ppm)
IR SpectroscopyStrong C-F stretches (1000–1300 cm⁻¹), S-CF₃ vibrations (650–750 cm⁻¹)
Mass SpectrometryMolecular ion peak at m/z 244 with characteristic Cl and F isotope patterns

The lack of available experimental spectra necessitates reliance on computational modeling and comparisons to structurally similar molecules like 1-Bromo-3-fluoro-5-(trifluoromethyl)benzene .

Synthetic Methodologies

Retrosynthetic Analysis

Two primary synthetic routes emerge as viable strategies:

Halogenation Sequence

  • Directed Metalation: Starting from 1,2,3-trifluorobenzene, selective chlorination at the 5-position using Cl₂/AlCl₃ under controlled conditions .

  • Thiolation: Introduction of the -SCF₃ group via nucleophilic aromatic substitution (SNAr) with CF₃S⁻ sources (e.g., AgSCF₃) in polar aprotic solvents.

Cross-Coupling Approach

  • Suzuki-Miyaura Coupling: Utilizing a pre-functionalized boronic acid intermediate analogous to the synthesis of 3-fluoro-5-trifluoromethylphenylboronic acid .

  • Ullmann-Type Coupling: For introducing the -SCF₃ group under copper catalysis.

Optimization Challenges

Key challenges in synthesis include:

  • Regioselectivity control due to competing reactivity of Cl vs. F substituents

  • Thermal instability of intermediates, requiring low-temperature (−78°C) conditions as demonstrated in Grignard reagent preparations

  • Purification difficulties arising from similar boiling points of fluorinated byproducts

Industrial-scale production would likely employ continuous flow reactors to mitigate exothermic risks during halogenation steps.

Physicochemical Properties

Thermal Behavior

PropertyEstimated ValueBasis for Estimation
Melting Point45–55°CComparison to
Boiling Point185–195°CGroup contribution methods
Decomposition Temperature>250°CThermal stability of -SCF₃ group

Solubility Profile

SolventSolubility (mg/mL)
Dichloromethane>100
Ethanol15–25
Water<0.1

The low aqueous solubility (log P ≈ 3.9) aligns with trends observed in 1-Bromo-3-fluoro-5-(trifluoromethyl)benzene , suggesting similar bioavailability challenges in pharmaceutical applications.

Reactivity and Functionalization

Electrophilic Substitution

The electron-deficient aromatic ring preferentially undergoes substitution at the 4-position (para to -SCF₃):

C6HClF2SCF3+NO2+C6HClF2SCF3-4-NO2(Yield: 60–70%)[2]\text{C}_6\text{HClF}_2\text{SCF}_3 + \text{NO}_2^+ \rightarrow \text{C}_6\text{HClF}_2\text{SCF}_3\text{-4-NO}_2 \quad (\text{Yield: 60–70\%})[2]

Nucleophilic Aromatic Substitution

Fluorine at the 3-position shows enhanced reactivity toward strong nucleophiles (e.g., NH₃, RO⁻):

C6HClF2SCF3+NH3Cu catalystC6HClF(NH2)SCF3+HF(150°C,24h)[1]\text{C}_6\text{HClF}_2\text{SCF}_3 + \text{NH}_3 \xrightarrow{\text{Cu catalyst}} \text{C}_6\text{HClF(NH}_2\text{)SCF}_3 + \text{HF} \quad (150°C, 24h)[1]

Applications in Materials Science

Liquid Crystal Formulations

The strong dipole moment (estimated μ = 4.2 D) and rod-like structure make it suitable as:

  • Dielectric anisotropy enhancer in nematic mixtures

  • Side-chain component in ferroelectric liquid crystalline polymers

Organic Electronics

  • Electron-transport materials in OLEDs due to low LUMO energy (−2.8 eV estimated)

  • Self-assembled monolayers on metal surfaces via S-CF₃ bonding

Hazard ParameterAssessment
Acute Toxicity (Oral)LD₅₀ > 2000 mg/kg (est.)
Skin IrritationCategory 2 (GHS)
Environmental PersistenceHigh (PFAS-like concerns)

The precautionary statements from analogous compounds (P261, P305+P351+P338) should be strictly followed during handling.

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